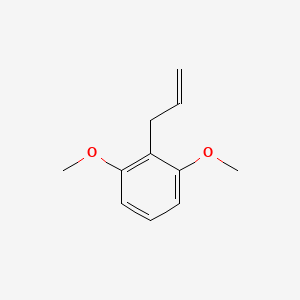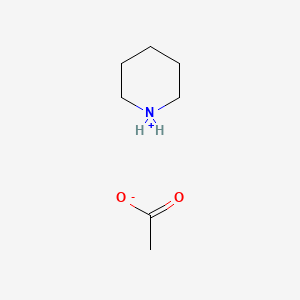
4-cyanobenzènesulfonate de 2,3,4,5,6-pentafluorophényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate is a chemical compound with the molecular formula C₁₃H₄F₅NO₃S and a molecular weight of 349.23 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a cyanobenzenesulfonate group, making it a highly fluorinated aromatic compound. It is primarily used in research applications, particularly in the fields of proteomics and organic synthesis .
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate is widely used in scientific research, particularly in the following areas:
Méthodes De Préparation
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
C6F5OH+C6H4SO2Cl(CN)→C6F5OSO2C6H4(CN)+HCl
Analyse Des Réactions Chimiques
2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. Common nucleophiles include amines and thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The sulfonate group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. The cyano and sulfonate groups also contribute to the compound’s reactivity by providing additional sites for chemical modification .
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorophenylacetic acid: This compound also contains a pentafluorophenyl group but has an acetic acid moiety instead of a cyanobenzenesulfonate group.
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: This compound features a trifluoroacetate group and is used as an acylating agent in organic synthesis.
The uniqueness of 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate lies in its combination of a highly fluorinated aromatic ring with a reactive sulfonate group, making it a versatile reagent in various chemical reactions.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-cyanobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F5NO3S/c14-8-9(15)11(17)13(12(18)10(8)16)22-23(20,21)7-3-1-6(5-19)2-4-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQPGWUQBZUIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225484 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-56-4 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
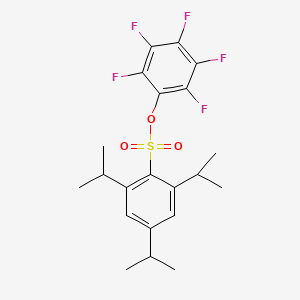






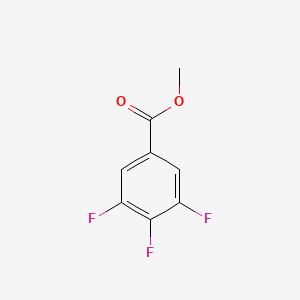
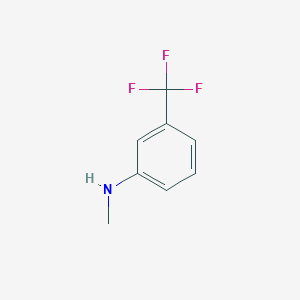
![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)

